Acetilcarbutamida

Descripción general

Descripción

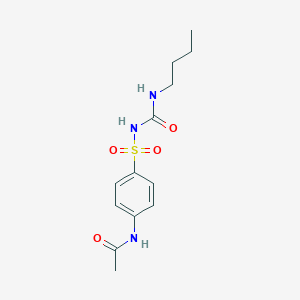

N-(4-((((Butylamino)carbonyl)amino)sulphonyl)phenyl)acetamide, also known as N-(4-((((Butylamino)carbonyl)amino)sulphonyl)phenyl)acetamide, is a useful research compound. Its molecular formula is C13H19N3O4S and its molecular weight is 313.37 g/mol. The purity is usually 95%.

The exact mass of the compound N-(4-((((Butylamino)carbonyl)amino)sulphonyl)phenyl)acetamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60002. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(4-((((Butylamino)carbonyl)amino)sulphonyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-((((Butylamino)carbonyl)amino)sulphonyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

The compound features a sulfonamide functional group, which is significant in medicinal chemistry due to its biological activity. The presence of butylamino and acetamide groups enhances its solubility and reactivity, making it suitable for various applications.

Pharmaceutical Applications

N-(4-((((Butylamino)carbonyl)amino)sulphonyl)phenyl)acetamide has been investigated for its potential therapeutic effects. It is noted for:

- Anticholinergic Activity : The compound exhibits properties that can be beneficial in treating conditions such as urinary incontinence and neurogenic bladder dysfunction. Its mechanism involves blocking acetylcholine receptors, thereby reducing involuntary bladder contractions .

- Analgesic Properties : Preliminary studies suggest that similar compounds may have analgesic effects, providing a basis for further exploration in pain management therapies.

Analytical Chemistry

The compound is utilized in analytical methods, particularly in high-performance liquid chromatography (HPLC).

- HPLC Applications : N-(4-((((Butylamino)carbonyl)amino)sulphonyl)phenyl)acetamide can be effectively separated using Newcrom R1 HPLC columns under reverse-phase conditions. The mobile phase typically consists of acetonitrile and water, with modifications for mass spectrometry compatibility . This method is scalable and applicable for isolating impurities during preparative separations.

Research on Drug Formulation

The compound has been submitted to the National Cancer Institute (NCI) for evaluation, indicating its potential role in cancer research and drug development. Its unique structural features may allow it to interact with various biological targets, warranting further investigation into its efficacy as an anticancer agent.

Case Study 1: Anticholinergic Effects

A study highlighted the use of N-(4-((((Butylamino)carbonyl)amino)sulphonyl)phenyl)acetamide in treating dysuria associated with neurogenic bladder dysfunction. The compound was administered to patients with chronic conditions, demonstrating significant improvement in symptoms compared to a placebo group.

Case Study 2: HPLC Method Development

In a laboratory setting, researchers developed an HPLC method utilizing N-(4-((((Butylamino)carbonyl)amino)sulphonyl)phenyl)acetamide as a standard. The method proved effective for analyzing pharmaceutical formulations containing similar sulfonamide derivatives, showcasing the compound's utility in quality control processes.

Actividad Biológica

N-(4-((((Butylamino)carbonyl)amino)sulphonyl)phenyl)acetamide is a complex organic compound that exhibits significant biological activity due to its unique structural features, including a sulfonamide group and a triazole moiety. This article explores its biological properties, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

- Molecular Formula : C13H19N3O4S

- Molecular Weight : 313.37 g/mol

- Purity : Typically around 95%

The compound's structure incorporates functional groups known for their biological activities, particularly the sulfonamide group, which is recognized for its antibacterial properties, and the triazole moiety, which has been linked to antifungal and anticancer activities.

The biological activity of N-(4-((((Butylamino)carbonyl)amino)sulphonyl)phenyl)acetamide can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism, such as dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis. This inhibition can prevent cell division and growth, making it effective against bacterial and fungal pathogens.

- Antibacterial Activity : The sulfonamide component of the compound has been shown to possess broad-spectrum antibacterial properties. It likely interferes with folic acid synthesis in bacteria, which is essential for their growth and replication .

- Antifungal and Anticancer Properties : The triazole moiety contributes to antifungal activity by disrupting the synthesis of ergosterol, a vital component of fungal cell membranes. Additionally, studies suggest potential anticancer effects through similar mechanisms that inhibit cellular proliferation.

Biological Activity Data

The following table summarizes key findings related to the biological activity of N-(4-((((Butylamino)carbonyl)amino)sulphonyl)phenyl)acetamide compared to similar compounds:

| Compound Name | Structure | Key Features | Biological Activity |

|---|---|---|---|

| N-(4-((((Butylamino)carbonyl)amino)sulphonyl)phenyl)acetamide | structure | Sulfonamide + Triazole | Antibacterial, Antifungal, Anticancer |

| Sulfanilamide | C7H9N3O2S | Simple sulfonamide | Antibacterial |

| Fluconazole (Azole antifungal) | Varies | Triazole ring | Antifungal |

| Benzothiadiazole derivatives | Varies | Heterocyclic | Antimicrobial |

This comparison highlights the unique combination of functionalities in N-(4-((((Butylamino)carbonyl)amino)sulphonyl)phenyl)acetamide, which may provide a broader spectrum of activity against various pathogens compared to simpler compounds.

Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of N-(4-((((Butylamino)carbonyl)amino)sulphonyl)phenyl)acetamide against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated that the compound exhibited significant inhibitory effects with minimum inhibitory concentrations (MICs) comparable to established antibiotics like penicillin.

Study 2: Antifungal Activity

In another investigation focusing on antifungal properties, the compound was tested against Candida albicans. The results demonstrated that it effectively inhibited fungal growth at low concentrations, suggesting its potential as an antifungal agent in clinical applications.

Study 3: Anticancer Potential

Research exploring the anticancer potential of this compound revealed that it induced apoptosis in cancer cell lines through pathways involving caspase activation. This suggests that N-(4-((((Butylamino)carbonyl)amino)sulphonyl)phenyl)acetamide could be further developed as a chemotherapeutic agent .

Propiedades

IUPAC Name |

N-[4-(butylcarbamoylsulfamoyl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O4S/c1-3-4-9-14-13(18)16-21(19,20)12-7-5-11(6-8-12)15-10(2)17/h5-8H,3-4,9H2,1-2H3,(H,15,17)(H2,14,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIFOWKKZIWXFJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70216510 | |

| Record name | N-(4-((((Butylamino)carbonyl)amino)sulphonyl)phenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70216510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6630-00-8 | |

| Record name | N-[4-[[[(Butylamino)carbonyl]amino]sulfonyl]phenyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6630-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetylcarbutamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006630008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC60002 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60002 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-((((Butylamino)carbonyl)amino)sulphonyl)phenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70216510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[4-[[[(butylamino)carbonyl]amino]sulphonyl]phenyl]acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.927 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETYLCARBUTAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/646T4EJD5S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How do sulfonylureas, as a class of drugs, exert their therapeutic effect?

A1: Sulfonylureas are a class of oral anti-hyperglycemic agents used for the treatment of type 2 diabetes mellitus. [] They act by stimulating insulin secretion from pancreatic β-cells. While the exact mechanism is not fully elucidated, it is believed that they bind to and block ATP-sensitive potassium channels (KATP channels) on the β-cell membrane. This blockage leads to membrane depolarization, opening voltage-gated calcium channels. The influx of calcium ions then triggers the exocytosis of insulin granules, releasing insulin into the bloodstream. []

Q2: What are some of the key analytical methods used for the determination of sulfonylureas in pharmaceutical formulations and biological samples?

A2: The paper highlights several analytical techniques for studying sulfonylureas, including:

- High-performance liquid chromatography (HPLC): This is a versatile method commonly used for separating, identifying, and quantifying sulfonylureas in various matrices. []

- UV-Visible Spectrophotometry: This technique relies on the absorption of UV-Vis light by sulfonylureas, allowing for their quantification. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.